molecular formula C8H16ClNO2 B12531835 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride CAS No. 820976-36-1

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride

Cat. No.: B12531835
CAS No.: 820976-36-1
M. Wt: 193.67 g/mol
InChI Key: JAXQIOADPXOZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxyl group, and a pentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as lead acetate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

820976-36-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6(10)8(7(2)11)5-9(3)4;/h10H,5H2,1-4H3;1H

InChI Key

JAXQIOADPXOZCV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CN(C)C)C(=O)C)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.